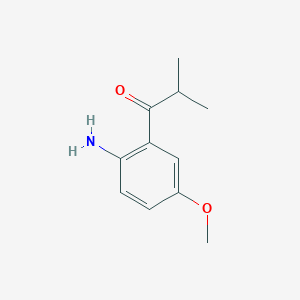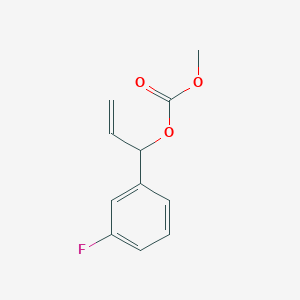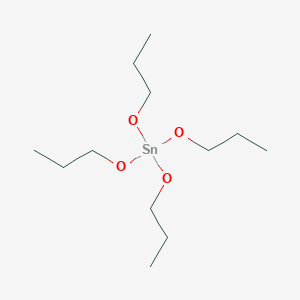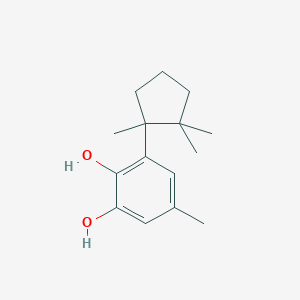![molecular formula C10H13NO4 B14253680 [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid CAS No. 394656-73-6](/img/structure/B14253680.png)
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid: is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a propanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach includes the use of N-substituted pyrroles, which can be synthesized via the Paal-Knorr condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or propyl chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles and other substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized pyrroles and related compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for the synthesis of polymers, resins, and other advanced materials .
作用機序
The mechanism of action of [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Pyrrolone Derivatives: These compounds share the pyrrole ring structure and exhibit similar reactivity and applications.
Pyrrolidinone Derivatives: These compounds are structurally related and have comparable biological activities.
Pyrazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and are used in similar research and industrial applications.
Uniqueness: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is unique due to its specific combination of a pyrrole ring with a propyl chain and a propanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
394656-73-6 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
2-(3-pyrrol-1-ylpropyl)propanedioic acid |
InChI |
InChI=1S/C10H13NO4/c12-9(13)8(10(14)15)4-3-7-11-5-1-2-6-11/h1-2,5-6,8H,3-4,7H2,(H,12,13)(H,14,15) |
InChIキー |
VCQSFLUAINKBQY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CCCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


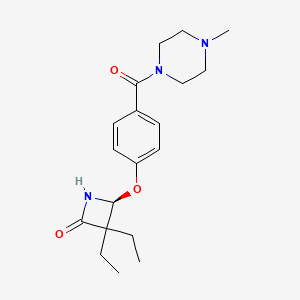
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
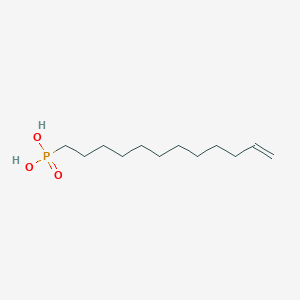

![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
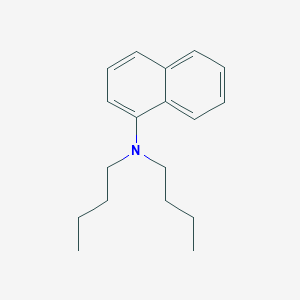
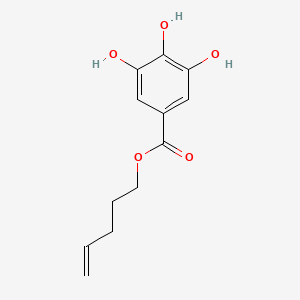
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
